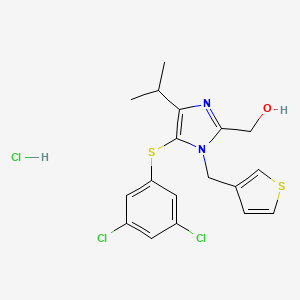
(5-((3,5-Dichlorophenyl)thio)-4-isopropyl-1-(thiophen-3-ylmethyl)-1H-imidazol-2-yl)methanol hydrochloride
Overview
Description
(5-((3,5-Dichlorophenyl)thio)-4-isopropyl-1-(thiophen-3-ylmethyl)-1H-imidazol-2-yl)methanol hydrochloride is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-((3,5-Dichlorophenyl)thio)-4-isopropyl-1-(thiophen-3-ylmethyl)-1H-imidazol-2-yl)methanol hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core imidazole ring, followed by the introduction of the thienylmethyl and dichlorophenylthio groups. Common reagents used in these steps include thionyl chloride, dichlorobenzene, and thiophene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(5-((3,5-Dichlorophenyl)thio)-4-isopropyl-1-(thiophen-3-ylmethyl)-1H-imidazol-2-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the dichlorophenylthio group to a phenylthio group.
Substitution: The chlorine atoms in the dichlorophenylthio group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(5-((3,5-Dichlorophenyl)thio)-4-isopropyl-1-(thiophen-3-ylmethyl)-1H-imidazol-2-yl)methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of (5-((3,5-Dichlorophenyl)thio)-4-isopropyl-1-(thiophen-3-ylmethyl)-1H-imidazol-2-yl)methanol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,5-dichlorophenylthio)-2-hydroxymethyl-4-isopropyl-1H-imidazole
- 5-(3,5-dichlorophenylthio)-2-hydroxymethyl-4-isopropyl-1-(2-thienylmethyl)-1H-imidazole
Uniqueness
(5-((3,5-Dichlorophenyl)thio)-4-isopropyl-1-(thiophen-3-ylmethyl)-1H-imidazol-2-yl)methanol hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C18H19Cl3N2OS2 |
|---|---|
Molecular Weight |
449.8 g/mol |
IUPAC Name |
[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(thiophen-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C18H18Cl2N2OS2.ClH/c1-11(2)17-18(25-15-6-13(19)5-14(20)7-15)22(16(9-23)21-17)8-12-3-4-24-10-12;/h3-7,10-11,23H,8-9H2,1-2H3;1H |
InChI Key |
UUEICMJDISPOGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)CO)CC2=CSC=C2)SC3=CC(=CC(=C3)Cl)Cl.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
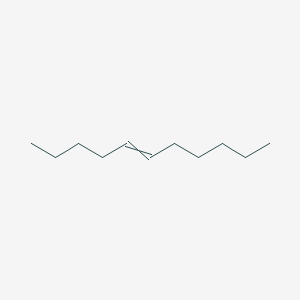
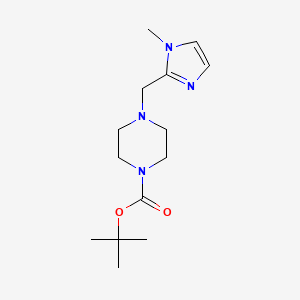
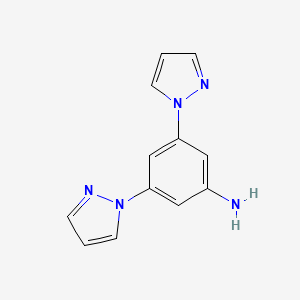
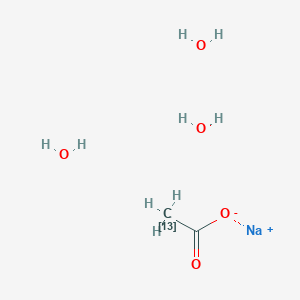
![4-[[4-Amino-6-[(2,6-dichlorophenyl)methyl]-1,3,5-triazin-2-yl]amino]benzonitrile](/img/structure/B8386529.png)

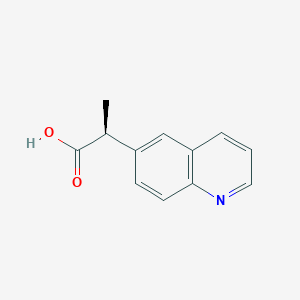
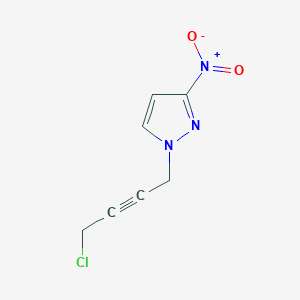
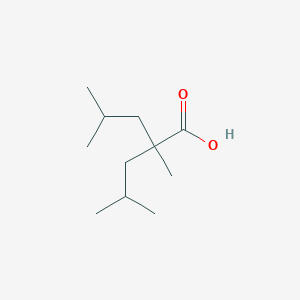
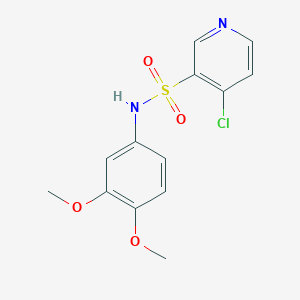
![7-(2-Hydroxyethylamino)-3,5-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8386560.png)
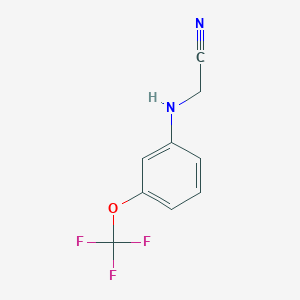
![N-(3-bromophenyl)pyrazino[2,3-g]quinazolin-4-amine](/img/structure/B8386566.png)
![3-[4-(3-Fluoro-benzyloxy)-phenyl]-isoxazole-5-carboxylic acid](/img/structure/B8386573.png)
